1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol is a multifaceted pharmaceutical intermediate . It exhibits exceptional potential as an anti-diabetic therapeutic agent . It is also a stable blocked sugar for chiral synthesis and asymmetric reduction .

Synthesis Analysis

This compound has been the subject of intense preclinical investigation, with extensive studies highlighting its capacity to synthesize compounds that demonstrate varying levels of intrinsic antidiabetic properties .Molecular Structure Analysis

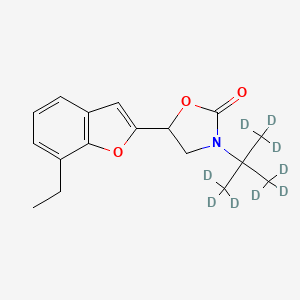

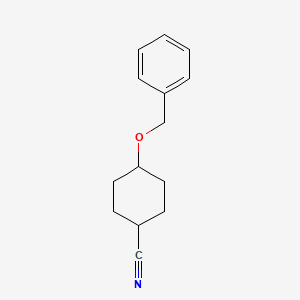

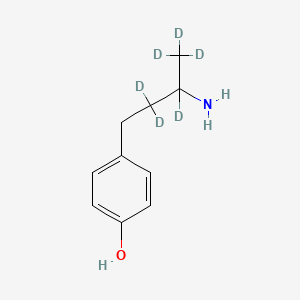

The molecular formula of this compound is C13H14O4 . Its molecular weight is 234.25 . The IUPAC name is (7aR,7bS)-6-phenylhexahydrooxireno [2’,3’:4,5]pyrano [3,2-d] [1,3]dioxine .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, it is known to be a stable blocked sugar used for chiral synthesis and asymmetric reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 234.25 and a molecular formula of C13H14O4 . It is recommended to be stored at a temperature of 28°C .科学的研究の応用

Synthesis and Biological Activity : This compound has been utilized in the synthesis of specific derivatives showing significant biological activities. For example, in the study of hypnotic activity, derivatives of 1,5:2,3-Dianhydro-4,6-O-benzylidene-D-mannitol exhibited effectiveness comparable to known hypnotic drugs (Kuszmann & Medgyes, 1980).

Chiral Complex Formers and Transphase Transfer Agents : It has been applied in the synthesis of chiral podands and crown ethers, showcasing the utility of O-alkylation in superbasic medium for synthesizing complex formers and agents for transphase transfer (Él'perina, Abylgaziev & Serebryakov, 1988).

Nucleoside Synthesis : This compound serves as a starting material for synthesizing nucleosides with adenine and uracil base moieties, demonstrating its importance in the field of nucleoside research (Hossain et al., 1999).

Synthetic Chemistry : Research has shown its application in the preparation of derivatives like 3-deoxy-3-C-nitro-d-glucal and related compounds, showcasing its versatility in synthetic chemistry (Sakakibara, Nomura & Sudoh, 1983).

Regioselective Cleavage and Chiral Ligands : Studies have explored its use in regioselective cleavage under oxidative and reductive conditions, leading to the synthesis of valuable chiral ligands (Aravind, Mohanty, Pratap & Baskaran, 2005).

Polymer Science : Its derivatives have been used in cyclopolymerizations, contributing to the synthesis of polymers with specific rotational properties and solubility characteristics (Kakuchi, Satoh, Umeda, Hashimoto & Yokota, 1995).

Antitumor Activity : There's research into derivatives of this compound for potential antitumor activities, highlighting its significance in medicinal chemistry (Kuszmann & Vargha, 1971).

Oligonucleotide Synthesis : Its use in the synthesis of oligonucleotides with purine base moieties has been investigated, demonstrating its role in the development of novel nucleic acid analogues (Hossain & Herdewijn, 1998).

Biobased Polyimides : A study has shown its application in the synthesis of novel biobased polyimides with impressive optical transparency, solubility, and thermal stability, suggesting its potential in materials science (Yang, Zhang, Huang, Liu, Wang & Chen, 2015).

特性

IUPAC Name |

(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKNJRIVJRIKQC-JVASRFHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)

![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)

methanone](/img/structure/B564812.png)

![3-(tert-Butyl-d9)-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (Mixture of Diastereomers)](/img/structure/B564821.png)